Diethyl 1,4-cyclohexanedicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 1,4-cyclohexanedicarboxylate derivatives has been explored through various methods. For instance, the synthesis of a triply 13C labeled molecule, diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, was achieved without the use of a high vacuum line, employing 13CO2 from Ba13CO3 and achieving excellent yields through Grignard reagent carbonations and CO2 reduction . Another study focused on the synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates, determining their structure through NMR spectroscopy and X-ray analysis . Additionally, the synthesis of stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates was established by nucleophilic addition of ammonia, followed by hydrolysis and esterification .
Molecular Structure Analysis
The molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was determined by X-ray analysis, providing insights into the arrangement of atoms within the molecule . The conformations of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates were established by NMR spectroscopy, which is crucial for understanding the molecule's three-dimensional shape and potential reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in various contexts. For example, diethyl 4-phenylethynylazulene-1,3-dicarboxylate underwent a Friedel–Crafts-type ring closure when treated with polyphosphoric acid, leading to the formation of cyclopent[cd]azulene derivatives . In another study, diethyl 1,1-cyclopropanedicarboxylate was found to undergo ring-opening polymerization under anionic conditions, initiated by metallic sodium .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, poly(diethyl 1,1-cyclopropane dicarboxylate) is soluble in halogenated solvents and was characterized by GPC, IR, 1H, and 13C-NMR, with molecular weights ranging from low to moderate . The study of diethyl 2-aminocyclohexane-1,4-dicarboxylates revealed insights into their conformational behavior and reactivity, such as intramolecular cyclization to form bicyclic compounds . The synthesis of diethyl 1-(2-chloropropyl)-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate and its derivatives introduced a new stereogenic center, with the compounds fully characterized by various spectroscopic methods .
Scientific Research Applications
Antimicrobial Properties
Diethyl 1,4-cyclohexanedicarboxylate derivatives have been investigated for their potential as antimicrobial agents. A study highlighted the synthesis of a derivative that showed promising antimicrobial properties, particularly against Gram-negative bacteria like Acinetobacter baumannii and yeast like Candida pseudotropicalis (Shoaib, 2019).
Chemical Synthesis and Structure
The compound has been used in the synthesis of various derivatives with multiple stereogenic centers, indicating its versatility in organic chemistry. One study focused on the synthesis of such derivatives, demonstrating the compound's utility in creating complex chemical structures (Ismiyev et al., 2013).
Materials Science
In materials science, the compound has been explored for the development of biocompatible polymers. A study on multiblock copolyesters containing diethylene glycol 1,4-cyclohexanedicarboxylate sequences showed how its incorporation affects the crystallinity, thermal, and mechanical properties, as well as the degradation rate of the polymers, indicating its significance in the field of biomedical materials (Gigli et al., 2014).
Coordination Chemistry
This compound also plays a role in coordination chemistry. A study on the formation of metal-organic coordination networks used this compound, highlighting its ability to form complex structures in coordination compounds (Kim & Jung, 2002).
Polymer Science
Another study involved the synthesis of valuable polyester monomers and plasticizers using this compound, demonstrating its importance in the field of polymer science and its potential in the production of sustainable materials (Hu et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
diethyl cyclohexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJHRNUTLDTSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052469, DTXSID001248653 | |
Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
72903-27-6, 19145-96-1 | |
Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72903-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072903276 | |
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Record name | 72903-27-6 | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl 1,4-cyclohexanedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | fructalate | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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